![molecular formula C15H12N6OS B4634505 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4634505.png)
2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane . The reaction conditions often include the use of sodium hydroxide as a base to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methylsulfanyl Group Reactivity
The methylsulfanyl (-SCH₃) substituent participates in oxidation and nucleophilic substitution reactions:
Mechanistic Insight :
The electron-rich sulfur atom facilitates oxidation, while the methyl group stabilizes transition states during substitution. Steric hindrance from the pyridinylmethyl group may reduce reaction rates compared to simpler analogs.
Pyridine Ring Reactivity
The pyridin-3-ylmethyl substituent enables coordination and electrophilic substitution:
Structural Influence :
The fused triazolo-pyrimidine system reduces pyridine ring electron density, favoring meta-substitution over para .
Triazole and Pyrimidine Core Reactions
The fused triazolo-pyrimidine system undergoes cyclization and hydrolysis:
Key Observation :
Hydrolysis under basic conditions (e.g., NaOH/EtOH) preferentially cleaves the pyrimidine ring over the triazole .
Comparative Reactivity with Analogs
The compound’s reactivity diverges from structurally related molecules:
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, its structural similarity to other known kinase inhibitors suggests it may effectively target tyrosine kinases implicated in tumor growth and metastasis.
- Case Study : A study demonstrated that compounds with similar structures showed inhibition against PDGFr and FGFr tyrosine kinases, which are crucial in angiogenesis and tumor growth regulation .
Antimicrobial Properties
The compound's heterocyclic nature allows it to interact with biological systems effectively, making it a candidate for antimicrobial applications. Preliminary studies have shown activity against several bacterial strains.
- Research Findings : In vitro assays have indicated that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting potential use in developing new antibiotics .
Neuroprotective Effects
Recent investigations into neuroprotective properties have highlighted the compound's potential in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further research.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its potent kinase inhibition properties.
[1,2,4]triazolo[1,5-a]benzazoles:
Uniqueness
2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted cancer therapy research .
Biological Activity
The compound 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrido[3,4-e][1,2,4]triazolo structure which is known for its diverse biological activities. The incorporation of a methylsulfanyl group and a pyridinylmethyl moiety enhances its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the pyrido and triazole moieties have been shown to inhibit key kinases involved in cancer progression. Specifically, the compound's structural analogs have demonstrated potent inhibitory activity against various cancer cell lines:
Compound | Target Kinase | IC50 (µM) | Cell Line |
---|---|---|---|
12b | ALK5 | 0.013 | HaCaT |
17l | c-Met | 0.026 | A549 |
TAK-733 | MEK/ERK | 0.98 | Melanoma |
These studies highlight the potential of the compound as an anticancer agent through selective inhibition of kinase activity .
The proposed mechanism of action for compounds similar to This compound involves the inhibition of specific signaling pathways critical for tumor growth and metastasis. For example:
- Inhibition of Tyrosine Kinases : The compound acts on tyrosine kinases such as PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor), which are implicated in angiogenesis and tumor growth .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrido[2,3-d]pyrimidine Derivatives : This research explored various derivatives for their anticancer properties and found significant activity against dihydrofolate reductase (DHFR), a target in cancer therapy .
- Evaluation of Triazole Derivatives : A study demonstrated that triazole-containing compounds exhibited anti-inflammatory and analgesic activities alongside anticancer effects. The combination of pyrimidine and triazole moieties was particularly effective in enhancing pharmacological profiles .
Properties
IUPAC Name |
4-methylsulfanyl-11-(pyridin-3-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)4-6-20(13(11)22)9-10-3-2-5-16-7-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIKKZZGTAFIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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